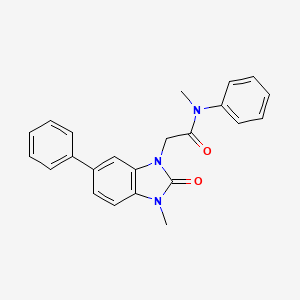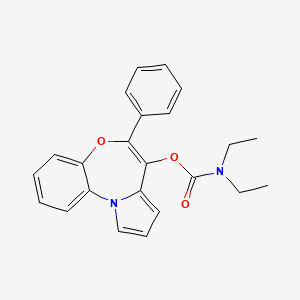
Benzothiazepine analog 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazepine analog 1 is a heterocyclic compound that features a benzene ring fused with a thiazepine ring. This structure is significant due to its diverse pharmacological activities and potential therapeutic applications. Benzothiazepine analogs are known for their roles in medicinal chemistry, particularly in the development of cardiovascular, antidepressant, and antipsychotic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazepine analog 1 typically involves the condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds. This reaction is often catalyzed by acids or bases under reflux conditions. For instance, an acid-catalyzed reaction of chalcones with 2-aminothiophenol can produce 1,4-benzothiazepines in good yields .
Industrial Production Methods: Industrial production methods for Benzothiazepine analogs often involve the use of heterogeneous catalysts to facilitate the reaction under solvent-free conditions. This approach not only simplifies the preparation process but also enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Benzothiazepine analog 1 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed: The major products formed from these reactions include various substituted benzothiazepines, which can exhibit enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Benzothiazepine analog 1 has a wide range of scientific research applications:
Chemistry: Used as a scaffold for the synthesis of novel compounds with potential therapeutic applications.
Biology: Studied for its enzyme inhibitory properties and its role in modulating biological pathways.
Mechanism of Action
The mechanism of action of Benzothiazepine analog 1 involves its interaction with specific molecular targets and pathways. It primarily acts as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action helps in the relaxation of vascular smooth muscles, thereby reducing blood pressure and alleviating conditions like angina . Additionally, it may interact with other receptors and enzymes, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
- 1,2-Benzothiazepine
- 1,3-Benzothiazepine
- 1,4-Benzothiazepine
- 1,5-Benzothiazepine
Comparison: Benzothiazepine analog 1 is unique due to its specific structural configuration, which imparts distinct pharmacological properties. Compared to other benzothiazepine isomers, it exhibits a broader range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The presence of different substituents on the benzene or thiazepine rings can further enhance its bioactivity and drug-like properties .
Properties
Molecular Formula |
C23H22N2O3 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(6-phenylpyrrolo[2,1-d][1,5]benzoxazepin-7-yl) N,N-diethylcarbamate |
InChI |
InChI=1S/C23H22N2O3/c1-3-24(4-2)23(26)28-22-19-14-10-16-25(19)18-13-8-9-15-20(18)27-21(22)17-11-6-5-7-12-17/h5-16H,3-4H2,1-2H3 |
InChI Key |
ZLLBRSQVPPSYMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=C(OC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-[[3,5-bis(trifluoromethyl)phenyl]methylcarbamoyl]-4-fluorophenyl]-N-(1H-indazol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide](/img/structure/B10833027.png)
![N-cyano-3-[[5-fluoro-1-(2-methylpropyl)indazol-3-yl]amino]pyridine-4-carboxamide](/img/structure/B10833047.png)
![4-[[2-(Butylamino)-5-pyridin-2-ylpyrimidin-4-yl]amino]butan-1-ol](/img/structure/B10833052.png)
![N-[1-[[(4R)-5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-yl]carbamoyl]cyclopropyl]-4-ethoxy-benzamide](/img/structure/B10833054.png)
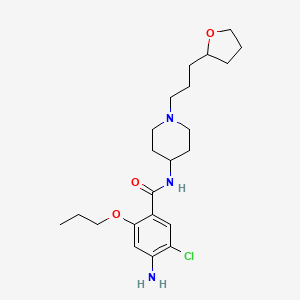

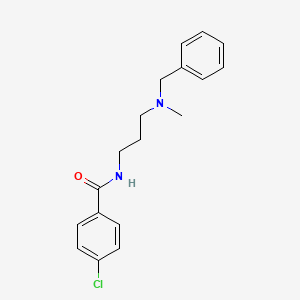
![N-[4-Chloro-3-(4-bromophenyl)aminocarbonyl-phenyl]-2-chloro-5-(tert-butylcarbonylamino)methyl-benzamide](/img/structure/B10833071.png)
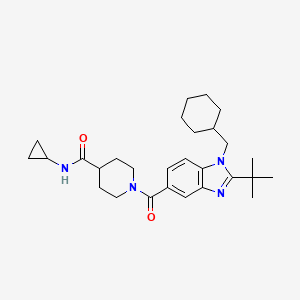

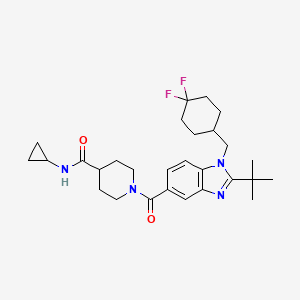
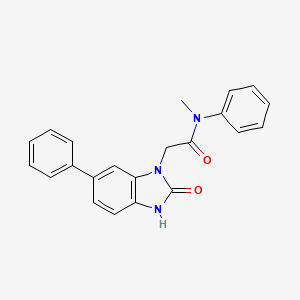
![N-(3-Chloro-4-fluoro-phenyl)-2-{2,6-dichloro-3-[(2,2-dimethyl-propionylamino)-methyl]-phenylamino}-6-(2-fluoroethoxy)-1-methyl-1H-benzimidazole-5-carboxylic acid amide](/img/structure/B10833090.png)
